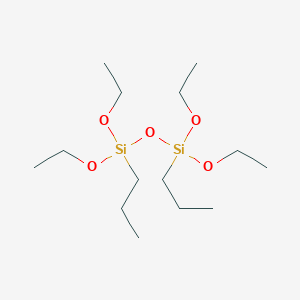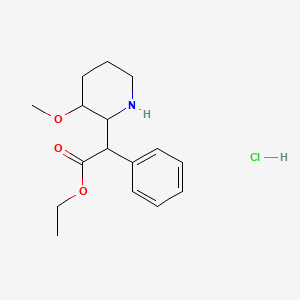
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Vorbereitungsmethoden
The synthesis of 3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride involves several steps. One common method includes the cyclization of substituted pyridines into the corresponding piperidines using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine . This method allows for acid-free hydrogenation with good yields and selectivity. Industrial production methods often involve the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This mechanism is similar to that of methylphenidate, which is used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) .
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride can be compared with other piperidine derivatives such as methylphenidate and meperidine. While methylphenidate is primarily used as a stimulant for ADHD, meperidine is an opioid agonist used for pain management
Similar Compounds
- Methylphenidate
- Meperidine
- Other piperidine derivatives
Eigenschaften
CAS-Nummer |
19946-17-9 |
|---|---|
Molekularformel |
C16H24ClNO3 |
Molekulargewicht |
313.82 g/mol |
IUPAC-Name |
ethyl 2-(3-methoxypiperidin-2-yl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-3-20-16(18)14(12-8-5-4-6-9-12)15-13(19-2)10-7-11-17-15;/h4-6,8-9,13-15,17H,3,7,10-11H2,1-2H3;1H |
InChI-Schlüssel |
IAMJTTJYCALKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1C(CCCN1)OC)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
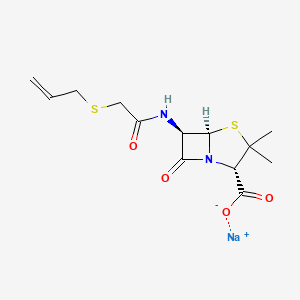
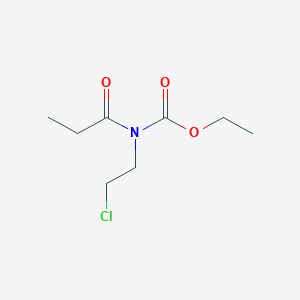

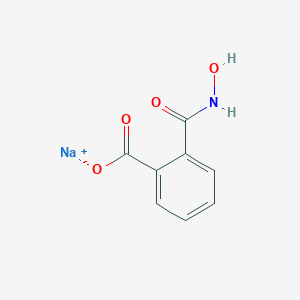
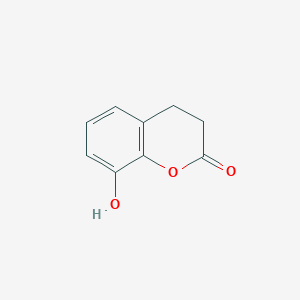

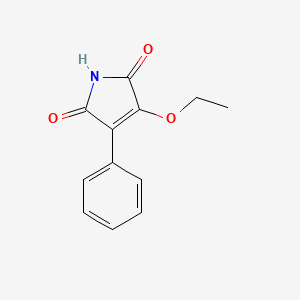


![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
